

Application Note: Mass Spectrometry Characterization of AZP-531 (Livoletide)

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Abstract

This application note provides a comprehensive overview and detailed protocols for the characterization of AZP-531 (Livoletide), a novel cyclic peptide analogue of unacylated ghrelin (UAG).[1][2] AZP-531 is under investigation for its therapeutic potential in metabolic disorders, including Prader-Willi syndrome and type 2 diabetes.[3][4] Accurate and robust analytical methods are crucial for its development and clinical monitoring. This document outlines a liquid chromatography-mass spectrometry (LC-MS) based workflow for the identification and quantification of AZP-531, providing researchers, scientists, and drug development professionals with the necessary protocols for its analysis.

Introduction

AZP-531 is a first-in-class, cyclic 8-amino acid analogue of unacylated ghrelin with improved plasma stability and pharmacokinetic properties.[2][5] Unlike acylated ghrelin, which is orexigenic, unacylated ghrelin and its analogues like AZP-531 have been shown to improve glycemic control, reduce body weight, and improve food-related behaviors in certain patient populations.[3][6] The mechanism of action is not fully elucidated but is known to be independent of the ghrelin receptor (GHSR-1a) and may involve counteracting the effects of acylated ghrelin.[7]



Mass spectrometry is an indispensable tool for the characterization of peptide therapeutics due to its high sensitivity, specificity, and ability to provide detailed structural information.[8] This note describes a hypothetical, yet scientifically robust, approach for the characterization of **AZP-531** using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).

Physicochemical Properties of AZP-531

AZP-531 is an analogue of the 6-13 fragment of unacylated ghrelin. For the purpose of this application note, we will assume a representative cyclic peptide sequence derived from this fragment. The physicochemical properties are summarized in Table 1.

Property	Value
Molecular Formula	C41H65N13O12
Amino Acid Sequence	Cyclo(Ser-Pro-Glu-His-Gln-Arg-Val-Gln)
Average Molecular Weight	948.04 g/mol
Monoisotopic Mass	947.4856 g/mol
Charge State (Typical)	+2, +3

Note: The sequence and resulting properties are hypothetical and based on the description of **AZP-531** as a cyclic 8-amino acid analogue of unacylated ghrelin.

High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry is employed for the accurate mass determination of the intact peptide, confirming its elemental composition.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for AZP-531



Parameter	Theoretical Value (m/z)	Observed Value (m/z)	Mass Accuracy (ppm)
[M+H]+	948.4929	948.4925	-0.42
[M+2H] ²⁺	474.7501	474.7503	0.42
[M+Na]+	970.4748	970.4746	-0.21

Tandem Mass Spectrometry (MS/MS) Fragmentation

MS/MS analysis provides sequence information and confirms the structure of the peptide. Due to its cyclic nature, fragmentation can be complex, often resulting in a series of internal fragments rather than just b- and y-ions.

Table 3: Predicted Major MS/MS Fragment Ions for AZP-531 ([M+2H]²⁺ Precursor)

Fragment Ion Type	Sequence Fragment	Theoretical m/z
b-type	Ser-Pro-Glu	344.15
y-type	Arg-Val-Gln	388.24
Internal	Pro-Glu-His	381.18
Internal	Gln-Arg-Val	402.25
[M+H-H ₂ O] ⁺	C41H63N13O11	930.4823
[M+H-CO]+	C40H65N13O11	920.4980

Experimental Protocols Sample Preparation from Human Plasma

This protocol describes the extraction of AZP-531 from plasma for quantitative analysis.

Materials:

Human plasma with K₂EDTA



- Acetonitrile (ACN), HPLC grade
- Formic acid (FA), LC-MS grade
- Trifluoroacetic acid (TFA), LC-MS grade
- Water, LC-MS grade
- Oasis HLB 1cc (30 mg) SPE cartridges
- Internal Standard (IS): Stable isotope-labeled AZP-531 or a similar cyclic peptide

Procedure:

- · Protein Precipitation:
 - To 200 μL of plasma in a microcentrifuge tube, add 20 μL of IS solution (e.g., 100 ng/mL).
 - Add 600 μL of cold ACN containing 0.1% FA.
 - Vortex for 1 minute.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Carefully collect the supernatant.
- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge with 1 mL of ACN followed by 1 mL of water with 0.1% TFA.
 - Load the supernatant onto the conditioned cartridge.
 - Wash the cartridge with 1 mL of 5% ACN in water with 0.1% TFA.
 - Elute the peptide with 1 mL of 80% ACN in water with 0.1% FA.
 - Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
 - \circ Reconstitute the sample in 100 µL of 5% ACN in water with 0.1% FA for LC-MS analysis.



LC-MS/MS Method for Characterization and Quantification

This method is suitable for a high-resolution Q-TOF or Orbitrap mass spectrometer coupled to a UHPLC system.

Liquid Chromatography Parameters:

- Column: Waters ACQUITY Premier Peptide BEH C18 Column (130Å, 1.7 μm, 2.1 mm X 150 mm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.3 mL/min
- Column Temperature: 45°C
- Injection Volume: 10 μL
- Gradient:
 - o 0-2 min: 5% B
 - o 2-15 min: 5% to 45% B
 - o 15-16 min: 45% to 95% B
 - 16-18 min: Hold at 95% B
 - o 18-18.5 min: 95% to 5% B
 - o 18.5-22 min: Hold at 5% B

Mass Spectrometry Parameters:



 Instrument: High-Resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer

• Ionization Source: Electrospray Ionization (ESI), Positive Mode

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

• Desolvation Temperature: 400°C

Desolvation Gas Flow: 800 L/hr

• Full Scan (MS1):

Mass Range: 100-1500 m/z

Resolution: > 30,000 FWHM

• Tandem MS (MS/MS):

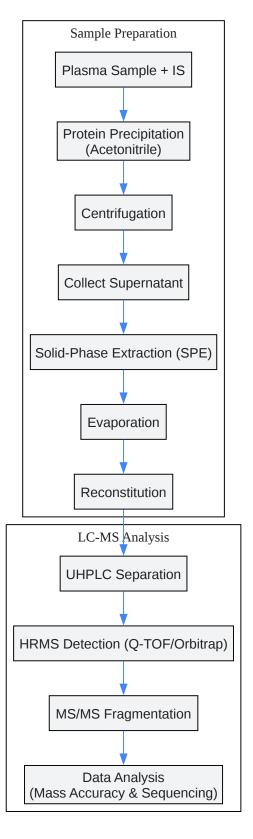
Acquisition Mode: Data-Dependent Acquisition (DDA)

Precursor Selection: Top 3 most intense ions

- Collision Energy: Stepped collision energy (e.g., 20-40 eV) for comprehensive fragmentation.
- Quantitative Analysis (Optional, using Triple Quadrupole):
 - Mode: Multiple Reaction Monitoring (MRM)
 - Hypothetical Transitions:
 - Q1: 474.75 m/z ([M+2H]²⁺) -> Q3: 388.24 m/z (y-type fragment)
 - Q1: 474.75 m/z ([M+2H]²⁺) -> Q3: 402.25 m/z (Internal fragment)



Visualizations Experimental Workflow

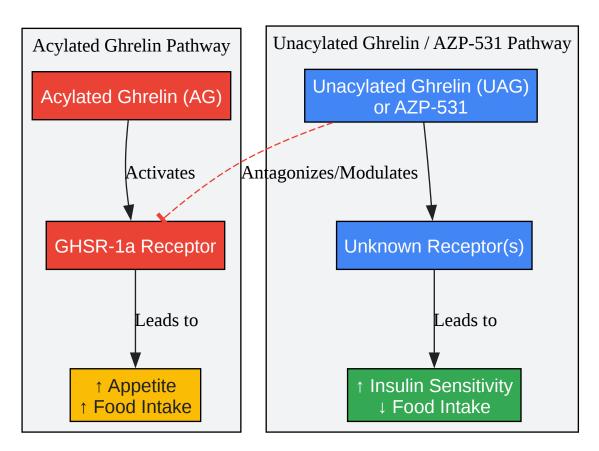




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Caption: Workflow for AZP-531 analysis.

Simplified Ghrelin Signaling Pathway



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Caption: Ghrelin signaling pathways overview.

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Methodological & Application





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